(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one
Description
“(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one” is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidin-4-one moiety. The Z-configuration of the methylene group at position 5 ensures specific stereoelectronic interactions, which may influence biological activity or solubility. Key structural elements include:
- Thioxothiazolidinone ring: The sulfur-containing moiety contributes to electron delocalization and may confer redox activity or metal-binding properties .
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S2/c1-16(2)6-8-28-22(31)18(33-23(28)32)15-17-20(26-11-9-25(10-12-26)13-14-29)24-19-5-3-4-7-27(19)21(17)30/h3-5,7,15-16,29H,6,8-14H2,1-2H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUVUXBEQSWQR-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various bioactive substructures, such as a thiazolidinone ring, a pyrido-pyrimidine moiety, and a piperazine group, which suggest diverse biological activities.
Structural Overview
The compound's structure can be broken down into several key components:
- Piperazine Group : Often associated with neuroactive properties.
- Thiazolidinone Ring : Known for anti-inflammatory and antimicrobial activities.
- Pyrido-Pyrimidine Moiety : Commonly linked to anticancer and antiviral properties.
Predicted Biological Activities
Based on its structural features, the biological activity of the compound can be predicted to include:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and ROS generation.
- Neuroactivity : The piperazine moiety suggests potential effects on the central nervous system.
- Antimicrobial Properties : The thiazolidinone component indicates possible antibacterial and antifungal activities.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against lung cancer cell lines (A549) through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
| Compound | Cell Line | Concentration Range | Effect |
|---|---|---|---|
| Les-5935 | A549 | 10 nM - 100 µM | Dose-dependent decrease in metabolic activity |
| Les-6009 | SH-SY5Y | Micromolar | Significant effect observed |
| Les-6166 | CACO-2 | Micromolar | Notable cytotoxicity |
Studies indicate that compounds similar to our target compound may exert their anticancer effects through:
- ROS Generation : Increased ROS levels lead to oxidative stress and subsequent cell damage.
- PPARγ Pathway Activation : Some thiazolidinones activate this pathway, influencing metabolic processes in cancer cells .
Interaction Studies
Understanding how (Z)-5 interacts with biological targets is crucial for elucidating its therapeutic potential. Preliminary computational studies suggest favorable binding affinities to various receptors and enzymes, which can be further explored through experimental methods such as:
- Molecular Docking Studies : To predict binding sites and affinities.
- In Vitro Binding Assays : To confirm computational predictions.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (Z)-5, each exhibiting unique biological activities:
| Compound Type | Notable Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Anti-diabetic properties | Insulin sensitizers |
| Pyrimidine Derivatives | Antiviral and anticancer properties | Targeting nucleic acid synthesis |
| Piperazine Derivatives | CNS activity | Neuroactive agents |
The intricate combination of functionalities in (Z)-5 may offer synergistic effects not observed in simpler analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have identified derivatives of pyrido[1,2-a]pyrimidin compounds as promising candidates in the treatment of various cancers. The compound has shown potential as an inhibitor of histone lysine demethylases (KDMs), specifically KDM4 and KDM5 subfamilies, which are implicated in cancer progression. These enzymes play a crucial role in the regulation of gene expression through histone modification, making them attractive targets for cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential activity against multidrug-resistant bacteria. Similar derivatives have been reported to act as bacterial efflux pump inhibitors, restoring the efficacy of antibiotics against resistant strains such as Escherichia coli. This mechanism involves the inhibition of the AcrA/AcrB/TolC efflux pump system, which is a primary resistance mechanism in Gram-negative bacteria .
Neuropharmacological Effects
The presence of the piperazine moiety indicates potential neuropharmacological applications. Compounds containing piperazine derivatives have been explored for their anxiolytic and antidepressant properties. The interaction of these compounds with various neurotransmitter systems could provide insights into their suitability for treating mood disorders .
Inhibition of Histone Demethylases
The compound’s ability to inhibit KDMs leads to the accumulation of methylated histones, resulting in altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells. This mechanism has been validated through various assays demonstrating selective inhibition against specific KDM isoforms .
Interaction with Bacterial Efflux Pumps
By targeting bacterial efflux pumps, the compound enhances the intracellular concentration of antibiotics, thereby overcoming resistance mechanisms. This has been demonstrated through in vitro studies where co-administration with standard antibiotics resulted in significantly improved efficacy against resistant bacterial strains .
Case Study: KDM Inhibition
In a study evaluating a series of pyrido[3,4-d]pyrimidin derivatives, compounds similar to (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one exhibited potent KDM inhibition with IC50 values in the low micromolar range. The study highlighted structure-activity relationships that informed further optimization for enhanced selectivity and potency .
Case Study: Antimicrobial Efficacy
A comparative analysis involving derivatives of thiazolidinones demonstrated that compounds with structural similarities to the target molecule effectively inhibited E. coli growth when combined with traditional antibiotics like ciprofloxacin. The study emphasized the importance of molecular modifications that enhance binding affinity to efflux pumps .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Polarity and Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl or methoxyphenyl substituents, which are more lipophilic .
Biological Interactions :
- The phenylethyl group in the ethylpiperazinyl analogue may favor hydrophobic binding pockets in enzymes or receptors.
- The methoxyphenyl group in the methoxy-substituted analogue could enhance affinity for aromatic-rich targets (e.g., kinase ATP-binding sites).
Steric Effects : The isopentyl chain in the target compound provides moderate steric bulk, balancing membrane permeability and target engagement.
Quantitative Structural Similarity Assessment
Using cheminformatics tools (e.g., Tanimoto coefficient), the target compound shares ~70–80% similarity with its analogues, primarily due to conserved pyrido-pyrimidinone and thiazolidinone cores. Divergences arise from:
- Piperazine Modifications : Hydroxyethyl vs. ethyl/methoxyphenyl alters electronic profiles (e.g., dipole moments, logP).
- Side Chain Variations : Isopentyl vs. methyl/phenylethyl impacts logP values (predicted logP: target = 2.8; methoxy analogue = 3.5; phenylethyl analogue = 4.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
